8-(1H-imidazol-2-yl)quinoline
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Overview
Description
8-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both an imidazole ring and a quinoline ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1H-imidazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia. Another method involves the cyclization of 2-aminobenzylamine with glyoxal and formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 8-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
8-(1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 8-(1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may interact with bacterial DNA or enzymes, disrupting essential biological processes. In anticancer applications, it may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds also contain an imidazole ring fused to a quinoline ring but differ in the position of the nitrogen atoms.
Quinoline derivatives: Compounds like 8-hydroxyquinoline and 8-aminoquinoline share the quinoline core but have different substituents.
Uniqueness: 8-(1H-imidazol-2-yl)quinoline is unique due to the specific positioning of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
8-(1H-imidazol-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHDXZNJPWBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CN3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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